4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-27(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)23(28)26-24-21(15-25)20-9-5-6-10-22(20)31-24/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYGGGWRPCVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features a benzamide backbone and a sulfamoyl group, contributing to its pharmacological potential. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 465.59 g/mol.
Chemical Structure
The structure of the compound includes:
- A benzyl group
- A methylsulfamoyl moiety
- A cyano-substituted tetrahydro-benzothiophene
These structural elements are believed to play significant roles in the compound's biological interactions and activities.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit notable biological activities, particularly as kinase inhibitors. In particular, studies have shown that derivatives can inhibit various kinases such as JNK2 and JNK3, which are critical in cellular processes like apoptosis and inflammation.
Key Findings
- Kinase Inhibition : Related compounds have demonstrated potent inhibition of JNK3 with IC50 values around 6.5 to 6.7 μM.
- Anti-inflammatory Properties : Some analogs exhibit anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Certain derivatives have shown promising anticancer activity, indicating the need for further exploration in cancer therapy.
Synthesis and Modification
The synthesis of This compound involves several key steps:
- Formation of the sulfamoyl group.
- Introduction of the benzyl and cyano groups.
- Final assembly into the benzamide structure.
This multi-step synthesis underscores the complexity involved in developing this compound and its analogs for pharmacological use.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-4-benzothienyl)benzamide | Similar benzothiophene core | Kinase inhibition |
| 4-[methylsulfamoyl]benzoic acid | Lacks cyano group | Anti-inflammatory |
| N-(2-aminophenyl)-4-benzamide | Contains amino group instead | Anticancer properties |
This comparison highlights how slight modifications can lead to different biological activities and therapeutic applications.
Case Studies
Several studies have explored the biological activity of compounds similar to This compound :
- Neuroleptic Activity : Research on benzamide derivatives has shown varying degrees of neuroleptic activity. For instance, certain modifications significantly enhanced activity compared to standard treatments like metoclopramide .
- Ames Test Results : The compound was evaluated in Ames assays indicating strong mutagenic potential (Class A), which suggests caution in therapeutic applications but also highlights avenues for further research into its mechanisms .
The mechanism by which This compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cell signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, focusing on sulfamoyl benzamide derivatives and heterocyclic variations:
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons
Structural Modifications and Heterocyclic Cores LMM5 shares the sulfamoyl-benzamide backbone but replaces the tetrahydrobenzothiophene with a 1,3,4-oxadiazole ring. This heterocyclic variation likely alters electronic properties and steric bulk, influencing target binding. LMM5 demonstrates antifungal activity against C. albicans, suggesting that the oxadiazole moiety may enhance interactions with fungal thioredoxin reductase (Trr1) .
Sulfamoyl Group Substitutions The dibutylsulfamoyl analog () shares the tetrahydrobenzothiophene core but substitutes the sulfamoyl group with dibutyl instead of benzyl(methyl). The dibutyl group increases lipophilicity (higher H count: C24H31 vs. Such modifications are critical for optimizing pharmacokinetic properties . The benzyl(methyl)sulfamoyl group in the target compound balances aromatic (benzyl) and aliphatic (methyl) characteristics, which may improve binding to hydrophobic pockets while retaining moderate solubility.
Structural differences in the heterocycle likely account for divergent biological outcomes.
Physicochemical and Computational Insights
- Molecular Docking : Analogous sulfamoyl benzamides in target ACE2 with docking scores (e.g., -5.51 kcal/mol), though the relevance to the target compound remains speculative without direct evidence .
- Synthetic Accessibility : Derivatives like B12/B13 () illustrate synthetic routes for sulfamoyl-acetamide hybrids, though their structural divergence limits direct comparison .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide?
Answer:
The compound is synthesized via multi-step reactions involving sulfamoylation and amide coupling. Key steps include:
- Sulfamoylation: Introducing the benzyl(methyl)sulfamoyl group using sulfonyl chlorides under inert atmospheres (N₂ or Ar) at 0–5°C to prevent side reactions .
- Amide Coupling: Reacting the sulfamoyl intermediate with the benzothiophene-2-amine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) at room temperature .
- Critical Conditions: Maintain pH 7–8 during amide formation to avoid hydrolysis. Solvents like DMF or dichloromethane (DCM) are preferred for solubility, and reactions are monitored via TLC or HPLC .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve ≥95% purity. Detect impurities at UV 254 nm .
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify functional groups (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, benzothiophene aromatic signals at δ 6.8–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 492.5) .
- X-ray Crystallography: Resolve 3D conformation, particularly the torsion angle between the benzamide and benzothiophene moieties .
Advanced: How do the sulfamoyl and benzothiophene moieties influence target binding and selectivity?
Answer:
- Sulfamoyl Group: Acts as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., Tyr or Lys in kinases). Its N-benzyl substitution enhances lipophilicity, improving membrane permeability .
- Benzothiophene Core: The tetrahydrobenzothiophene’s planar structure facilitates π-π stacking with aromatic residues in binding pockets (e.g., ATP-binding sites in kinases). The 3-cyano group stabilizes interactions via dipole-dipole forces .
- Docking Studies: Molecular docking (AutoDock Vina) reveals a binding affinity of −9.2 kcal/mol for kinase targets, with key interactions at the sulfamoyl and cyano groups .
Advanced: What experimental strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations)?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to reference inhibitors (e.g., staurosporine for kinase assays) .
- Metabolic Stability Tests: Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain potency drops in vivo .
- Structural Analog Comparison: Compare with analogs (e.g., replacing benzyl with cyclohexyl in the sulfamoyl group) to isolate structure-activity relationships (SAR) .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?
Answer:
- SAR-Driven Modifications:
- Solubility Enhancement: Introduce polar groups (e.g., -OH or -COOH) on the benzyl ring of the sulfamoyl moiety .
- Metabolic Stability: Replace labile esters (e.g., methyl groups) with bioisosteres like trifluoromethyl .
- Computational Tools: Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP (<3.5) and BBB permeability. Adjust substituents on the benzothiophene core to reduce efflux via P-gp .
Table 1: Key Molecular and Physicochemical Data
Advanced: What computational methods validate the compound’s mechanism of action in complex biological systems?
Answer:
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess residence time in target pockets .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between wild-type and mutant proteins (e.g., T315I mutation in BCR-ABL) to predict resistance profiles .
- Network Pharmacology: Integrate STRING database pathways to identify off-target effects (e.g., crosstalk with PI3K/AKT signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
